molecular formula C15H24O B1429342 2,3,5,6-Tetradeuterio-4-nonylphenol CAS No. 1173019-62-9

2,3,5,6-Tetradeuterio-4-nonylphenol

Cat. No. B1429342
M. Wt: 224.37 g/mol
InChI Key: IGFHQQFPSIBGKE-ZGAVCIBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetradeuterio-4-nonylphenol is a chemical compound with the molecular formula C15H20D4O . It is used in various applications including the manufacturing of antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetradeuterio-4-nonylphenol consists of a phenol group attached to a nonyl chain. The 2,3,5,6 positions of the phenol ring are substituted with deuterium atoms .

Scientific Research Applications

Synthesis for Biological and Environmental Studies

Nonylphenols, including various isomers, have been synthesized for detailed biological and environmental studies due to their relevance as endocrine disruptors and priority hazardous substances in environmental regulations. The synthesis of 28 differently branched nonylphenol isomers facilitates isomer-specific investigations into their estrogenic effects and degradation behavior in the environment, highlighting the importance of understanding structural impacts on biological activity and environmental persistence (Boehme et al., 2010).

Isomer-specific Analytical Methods

The development of comprehensive analytical methods, such as two-dimensional gas chromatography/time-of-flight mass spectrometry (GC x GC/ToFMS), enables the isomer-specific determination of 4-nonylphenols. This analytical advancement is critical for accurate risk assessments of NPs, as their estrogenicities vary with the structure of the branched nonyl group. The identification of major 4-NP isomers and previously unrecognized components in commercial products and environmental samples underscores the necessity for detailed compositional analysis to understand the full scope of NP pollution (Eganhouse et al., 2009).

Metabolism and Organ Distribution Studies

Research into the metabolism and organ distribution of NPs in aquatic organisms, such as Atlantic salmon, provides vital information on the bioaccumulation and toxicokinetic behavior of these compounds. Studies indicate that NPs are primarily metabolized to their glucuronide conjugates and hydroxylates, with significant implications for their bioavailability, toxicity, and removal from aquatic ecosystems (Arukwe et al., 2000).

Environmental Degradation and Toxicity

Investigations into the environmental degradation of NPs reveal the potential for chemical-free technologies, such as sonophotolysis, to efficiently break down these hydrophobic endocrine disruptors. Understanding the factors influencing degradation rates, such as solution pH and the presence of inorganic ions, contributes to the development of effective removal strategies from water sources, thereby mitigating their ecological and health impacts (Xu et al., 2016).

Endocrine Disruption and Food Safety

Nonylphenols, due to their persistence and estrogenic activity, pose significant risks to wildlife and potentially humans through their presence in food and the environment. Studies demonstrating the ubiquity of NPs in food items and their migration from food-grade plastics into aquatic species highlight the urgent need for regulatory measures to protect public health and biodiversity (Guenther et al., 2002).

Safety And Hazards

2,3,5,6-Tetradeuterio-4-nonylphenol may be harmful if swallowed and can cause severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-nonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFHQQFPSIBGKE-ZGAVCIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCCCCCCCC)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745793
Record name 4-Nonyl(~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetradeuterio-4-nonylphenol

CAS RN

1173019-62-9
Record name 4-Nonyl(~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-62-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-Tetradeuterio-4-nonylphenol
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetradeuterio-4-nonylphenol
Reactant of Route 3
Reactant of Route 3
2,3,5,6-Tetradeuterio-4-nonylphenol
Reactant of Route 4
2,3,5,6-Tetradeuterio-4-nonylphenol
Reactant of Route 5
Reactant of Route 5
2,3,5,6-Tetradeuterio-4-nonylphenol
Reactant of Route 6
Reactant of Route 6
2,3,5,6-Tetradeuterio-4-nonylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.